1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid
Description
1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid is a complex organic compound featuring an indole ring system conjugated to a cyclohexane ring. This compound is of interest due to its potential biological and pharmaceutical applications.
Properties
IUPAC Name |
1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-12(21)20-14-8-4-3-7-13(14)11-15(20)16(22)19-18(17(23)24)9-5-2-6-10-18/h3-4,7-8,15H,2,5-6,9-11H2,1H3,(H,19,22)(H,23,24)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VROLWXRRQIFLTA-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3(CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3(CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. Subsequent steps may include acetylation, reduction, and coupling reactions to introduce the cyclohexane ring and the carboxylic acid group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indole derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Use in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole ring system.
Melatonin: A hormone involved in regulating sleep-wake cycles, also containing an indole core.
Uniqueness: 1-[[(2S)-1-acetyl-2,3-dihydroindole-2-carbonyl]amino]cyclohexane-1-carboxylic acid is unique due to its specific structural modifications, which may confer distinct biological activities compared to other indole derivatives.
This compound represents a promising area of research with potential applications across multiple scientific disciplines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
